molecular formula C20H18Cl2N2O3 B11219870 1-butyl-N-(2,3-dichlorophenyl)-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxamide

1-butyl-N-(2,3-dichlorophenyl)-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B11219870
M. Wt: 405.3 g/mol
InChI Key: KESGJSYJMCLFOM-UHFFFAOYSA-N
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Description

1-butyl-N-(2,3-dichlorophenyl)-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxamide is a synthetic organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, a butyl group, and a dichlorophenyl moiety

Preparation Methods

The synthesis of 1-butyl-N-(2,3-dichlorophenyl)-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a series of cyclization reactions involving aniline derivatives and β-ketoesters under acidic or basic conditions.

    Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a suitable base.

    Attachment of the Dichlorophenyl Moiety: The dichlorophenyl group can be introduced through nucleophilic substitution reactions using dichlorobenzene derivatives.

    Final Coupling and Hydroxylation: The final step involves coupling the intermediate products and introducing the hydroxyl group through oxidation reactions.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-butyl-N-(2,3-dichlorophenyl)-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, forming dihydroquinoline derivatives.

    Substitution: The dichlorophenyl moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Preliminary studies suggest that the compound may have anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-butyl-N-(2,3-dichlorophenyl)-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and inflammation.

Comparison with Similar Compounds

1-butyl-N-(2,3-dichlorophenyl)-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxamide can be compared with other quinoline derivatives, such as:

    Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.

    Quinoline-3-carboxamide: A simpler derivative with potential anti-inflammatory properties.

    2-hydroxyquinoline: A basic quinoline derivative used in coordination chemistry.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H18Cl2N2O3

Molecular Weight

405.3 g/mol

IUPAC Name

1-butyl-N-(2,3-dichlorophenyl)-4-hydroxy-2-oxoquinoline-3-carboxamide

InChI

InChI=1S/C20H18Cl2N2O3/c1-2-3-11-24-15-10-5-4-7-12(15)18(25)16(20(24)27)19(26)23-14-9-6-8-13(21)17(14)22/h4-10,25H,2-3,11H2,1H3,(H,23,26)

InChI Key

KESGJSYJMCLFOM-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=C(C(=CC=C3)Cl)Cl)O

Origin of Product

United States

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